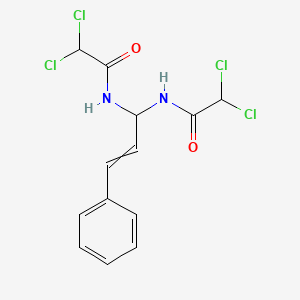
N,N'-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylpropene backbone with two dichloroacetamide groups attached, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of 1-phenylpropene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 1-Phenylpropene, Dichloroacetyl chloride, Triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (nitrogen or argon).
Procedure: The dichloroacetyl chloride is added dropwise to a solution of 1-phenylpropene and triethylamine in an anhydrous solvent. The reaction mixture is stirred at low temperature for several hours, followed by warming to room temperature and continued stirring. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): undergoes various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., tetrahydrofuran).
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thioamides, or esters.
科学的研究の応用
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetamide groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpropene backbone may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): can be compared with similar compounds such as:
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar structure but different substituents on the phenyl ring.
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar backbone but different acyl groups.
The uniqueness of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) lies in its specific combination of dichloroacetamide groups and phenylpropene backbone, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
58084-96-1 |
|---|---|
分子式 |
C13H12Cl4N2O2 |
分子量 |
370.1 g/mol |
IUPAC名 |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-3-phenylprop-2-enyl]acetamide |
InChI |
InChI=1S/C13H12Cl4N2O2/c14-10(15)12(20)18-9(19-13(21)11(16)17)7-6-8-4-2-1-3-5-8/h1-7,9-11H,(H,18,20)(H,19,21) |
InChIキー |
LRRQHHLDZCQUOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


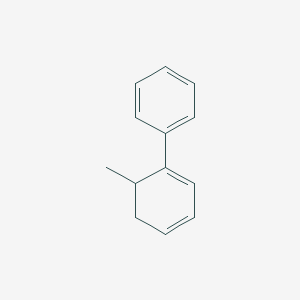


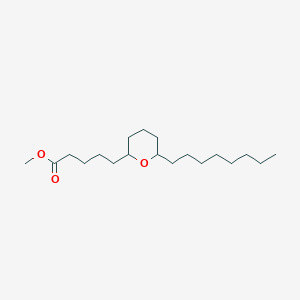
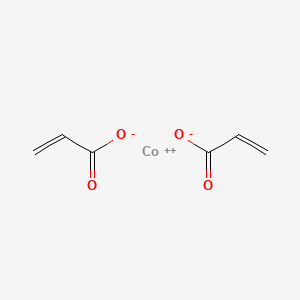
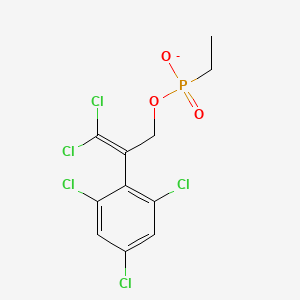
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
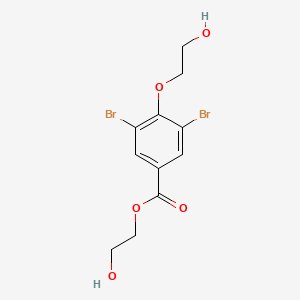
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
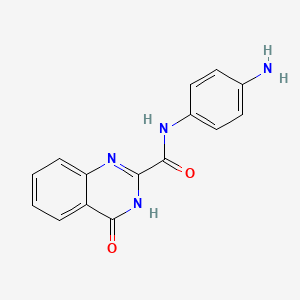
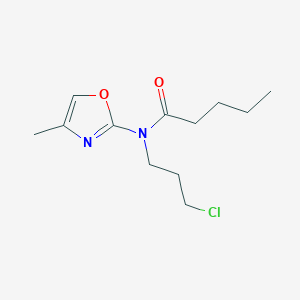
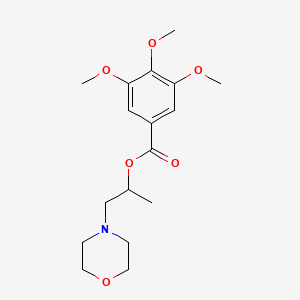
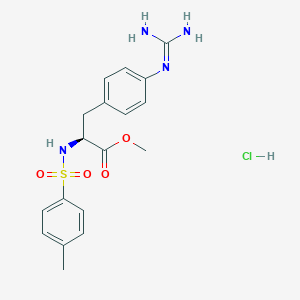
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
